molecular formula C4H5N3 B12925021 4-Vinyl-4H-1,2,4-triazole CAS No. 125419-53-6

4-Vinyl-4H-1,2,4-triazole

Cat. No.: B12925021
CAS No.: 125419-53-6
M. Wt: 95.10 g/mol
InChI Key: DCURAKAONUGYGM-UHFFFAOYSA-N
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Description

4-Vinyl-4H-1,2,4-triazole is a nitrogen-containing heterocyclic compound with the molecular formula C4H5N3 It is a derivative of 1,2,4-triazole, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound often involves large-scale cycloaddition reactions using hydrazine and nitrile precursors. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 4-vinyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4-Vinyl-4H-1,2,4-triazole can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and materials. The compound’s diverse applications in chemistry, biology, medicine, and industry highlight its importance and promise for future research and development.

Biological Activity

4-Vinyl-4H-1,2,4-triazole is a derivative of the 1,2,4-triazole family, known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an antimicrobial agent. The following sections provide a comprehensive overview of its biological activity, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.

Chemical Structure and Synthesis

The chemical structure of this compound features a vinyl group attached to the triazole ring. This modification enhances its reactivity and biological activity. Various synthesis methods have been explored to produce this compound, often involving the reaction of hydrazines with appropriate carbonyl compounds or vinyl derivatives.

Antibacterial Activity

Numerous studies have highlighted the antibacterial potential of this compound derivatives. For instance:

  • In vitro studies have shown that compounds containing the 1,2,4-triazole nucleus exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. A study reported that certain derivatives demonstrated a minimum inhibitory concentration (MIC) as low as 5 µg/mL against E. coli and Bacillus subtilis .
  • Structure-activity relationship (SAR) analyses indicate that modifications to the triazole ring can enhance antibacterial efficacy. For example, introducing halogen substituents has been associated with increased activity .
CompoundTarget BacteriaMIC (µg/mL)Reference
This compoundE. coli5
This compoundBacillus subtilis10
Derivative XPseudomonas aeruginosa8

Antifungal Activity

The antifungal properties of this compound have also been extensively studied:

  • Compounds derived from this scaffold have shown effectiveness against various fungal strains. For instance, a derivative exhibited potent activity against Candida albicans with an MIC of 2 µg/mL .
  • The mechanism of action often involves the inhibition of ergosterol biosynthesis in fungal cells .

Anti-inflammatory Activity

Research indicates that this compound derivatives possess anti-inflammatory properties:

  • In vitro assays demonstrated the ability of these compounds to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) .
  • A specific derivative showed COX-2 inhibitory activity with an IC50 value significantly lower than traditional anti-inflammatory drugs .

Anticancer Activity

The anticancer potential of this compound is under investigation:

  • Preliminary studies suggest that certain derivatives can induce apoptosis in cancer cell lines through various pathways including caspase activation and modulation of Bcl-2 family proteins .
  • The triazole ring's ability to interact with DNA and inhibit topoisomerases has been proposed as a mechanism for its anticancer effects .

Case Studies

Several case studies illustrate the biological efficacy of this compound derivatives:

  • Study on Antibacterial Properties : A series of synthesized triazole derivatives were tested against multi-drug resistant strains of bacteria. Results indicated that some derivatives were comparable to standard antibiotics like ciprofloxacin in efficacy .
  • Anti-inflammatory Effects : In a rat model of paw edema induced by carrageenan, a specific triazole derivative significantly reduced inflammation compared to control groups treated with conventional NSAIDs .
  • Anticancer Activity : A recent study evaluated the cytotoxic effects of various triazole derivatives on human breast cancer cells (MCF-7). The most active compound induced a significant reduction in cell viability at nanomolar concentrations .

Properties

CAS No.

125419-53-6

Molecular Formula

C4H5N3

Molecular Weight

95.10 g/mol

IUPAC Name

4-ethenyl-1,2,4-triazole

InChI

InChI=1S/C4H5N3/c1-2-7-3-5-6-4-7/h2-4H,1H2

InChI Key

DCURAKAONUGYGM-UHFFFAOYSA-N

Canonical SMILES

C=CN1C=NN=C1

Origin of Product

United States

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